molecular formula C6H2Br2ClF B7900749 1-Chloro-2,4-dibromo-3-fluorobenzene

1-Chloro-2,4-dibromo-3-fluorobenzene

Cat. No.: B7900749
M. Wt: 288.34 g/mol
InChI Key: WMKYUIQLFURDER-UHFFFAOYSA-N
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Description

1-Chloro-2,4-dibromo-3-fluorobenzene is a halogenated aromatic compound with the molecular formula C6H2Br2ClF It is characterized by the presence of chlorine, bromine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dibromo-3-fluorobenzene can be synthesized through a series of halogenation reactions starting from benzene. The process typically involves:

    Bromination: Benzene is first brominated to introduce bromine atoms at specific positions on the ring.

    Chlorination: The brominated benzene is then chlorinated to add a chlorine atom.

    Fluorination: Finally, the compound undergoes fluorination to introduce the fluorine atom.

Industrial Production Methods: Industrial production of this compound involves similar halogenation steps but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. Common solvents used in these reactions include dichloromethane and ethanol, and catalysts such as iron(III) chloride may be employed to facilitate the halogenation process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,4-dibromo-3-fluorobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.

    Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles in nucleophilic substitution reactions.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as iron(III) chloride (FeCl3).

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Nucleophilic Substitution: Compounds where halogen atoms are replaced by nucleophiles.

    Coupling Reactions: Biaryl compounds with various functional groups.

Scientific Research Applications

1-Chloro-2,4-dibromo-3-fluorobenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2,4-dibromo-3-fluorobenzene involves its interaction with various molecular targets. The halogen atoms on the benzene ring influence the compound’s reactivity and its ability to participate in different chemical reactions. The electron-withdrawing nature of the halogens affects the electron density on the benzene ring, making it more susceptible to electrophilic attack.

Comparison with Similar Compounds

  • 1-Bromo-4-chloro-2-fluorobenzene
  • 1-Chloro-2,4-difluorobenzene
  • 1,4-Dibromo-2-fluorobenzene

Comparison: 1-Chloro-2,4-dibromo-3-fluorobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring This arrangement affects its chemical reactivity and the types of reactions it can undergo

Properties

IUPAC Name

1,3-dibromo-4-chloro-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClF/c7-3-1-2-4(9)5(8)6(3)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKYUIQLFURDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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